molecular formula C10H15FN2O B3117137 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline CAS No. 221198-82-9

4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline

Cat. No. B3117137
CAS RN: 221198-82-9
M. Wt: 198.24 g/mol
InChI Key: AUQIARDFDSUERW-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is an aniline derivative that is widely used in scientific research and lab experiments. It is a colorless, volatile liquid that is easily soluble in water and alcohol. The compound has a molecular weight of 163.17 g/mol and a melting point of -15.2 °C. This compound is also known by its common name, 4-DMAE-3-F, and is a member of the class of chemicals known as “aromatic amines”.

Scientific Research Applications

Synthesis Methods and Intermediate Applications

4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline serves as a key intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry. A study demonstrated a rapid synthetic method for producing this compound from commercially available 4-fluoro-2methoxy-5nitroaniline, involving acylation, nucleophilic substitution, and reduction steps with a total yield of 81% (Bingbing Zhao et al., 2017).

Photochemical Applications

Research into photoheterolysis of haloanilines, including 4-fluoroaniline derivatives, in the presence of various aromatics and alkenes has shown potential for the smooth synthesis of aryl- and alkylanilines. This process involves irradiation-induced heterolytic dehalogenation, leading to the formation of diverse compounds depending on the reactants used, demonstrating the versatility of fluoroaniline derivatives in photochemical reactions (M. Fagnoni et al., 1999).

Imaging and Sensing Applications

A significant application of derivatives of this compound is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives synthesized using this chemical framework have shown high affinity for Aβ(1-42) aggregates and demonstrated significant potential in imaging Aβ plaques in the brain, offering insights into the diagnosis and understanding of Alzheimer's disease progression (M. Cui et al., 2012).

Fluorescent Molecular Probes

The compound's derivatives have been explored as fluorescent molecular probes due to their solvatochromic properties, which are highly sensitive to changes in the local solvent environment. This application is particularly useful in developing sensitive probes for studying various biological events and processes, demonstrating the compound's utility in biochemical research (Z. Diwu et al., 1997).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various pharmaceuticals and bioactive compounds . Therefore, its targets can vary depending on the final compound it is used to synthesize.

Mode of Action

The mode of action of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is also dependent on the final compound it is used to synthesize. It is often used in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound can act as a nucleophile, donating electrons to form new bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound is stored at a temperature of 4°C to maintain its stability .

properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIARDFDSUERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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